1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide
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Overview
Description
1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonamides, which are compounds containing the sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitroaniline with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-nitroaniline} + \text{chloromethanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Formation of 1-Chloro-N-methyl-N-(3-aminophenyl)methanesulfonamide.
Oxidation: Formation of 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonic acid.
Scientific Research Applications
1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-N-methyl-N-(4-nitrophenyl)methanesulfonamide
- 1-Chloro-N-methyl-N-(2-nitrophenyl)methanesulfonamide
- N-methyl-1-(4-nitrophenyl)methanesulfonamide
Uniqueness
1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
CAS No. |
94514-68-8 |
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Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9ClN2O4S/c1-10(16(14,15)6-9)7-3-2-4-8(5-7)11(12)13/h2-5H,6H2,1H3 |
InChI Key |
SWPAYMAIMYVHFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)CCl |
Origin of Product |
United States |
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